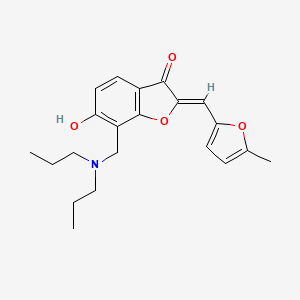

(Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.

The exact mass of the compound (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is 355.17835828 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anti-inflammatory, cytotoxic, and neuroprotective effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be described structurally as follows:

- Benzofuran nucleus : A fused heterocyclic structure that is crucial for its biological activity.

- Dipropylamino group : This moiety may enhance the lipophilicity and bioavailability of the compound.

- Hydroxy and furan substituents : These functional groups contribute to the compound's reactivity and interaction with biological targets.

Research indicates that benzofuran derivatives often exhibit their biological effects through several mechanisms:

-

Anti-inflammatory Activity :

- Compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-1. For instance, a related benzofuran derivative demonstrated a 93.8% reduction in TNF levels .

- The inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes has also been observed, indicating potential applications in treating chronic inflammatory diseases .

-

Cytotoxic Effects :

- Studies on related benzofuran derivatives have revealed selective cytotoxicity against various cancer cell lines, including K562 leukemia cells. The induction of apoptosis via mitochondrial pathways has been documented, involving the activation of caspases and increased reactive oxygen species (ROS) production .

- Neuroprotective Properties :

Efficacy in Biological Assays

A summary of key findings from various studies on benzofuran derivatives relevant to the compound is presented below:

| Study | Biological Activity | Assay Type | Results |

|---|---|---|---|

| Study A | Anti-inflammatory | Cytokine assay | 93.8% TNF reduction |

| Study B | Cytotoxicity | MTT assay | IC50 values < 20 µM against K562 |

| Study C | Apoptosis induction | Flow cytometry | Increased caspase activity after 48h exposure |

| Study D | Neuroprotection | ROS measurement | Significant reduction in oxidative stress markers |

Case Study 1: Anti-inflammatory Effects

In a controlled study, a benzofuran derivative similar to this compound was tested for its ability to reduce inflammation in murine models. The results indicated a marked decrease in inflammatory markers such as IL-6 and COX enzymes, suggesting its potential for managing chronic inflammatory conditions .

Case Study 2: Cancer Cell Line Testing

A series of derivatives were tested against human cancer cell lines using the sulforhodamine B assay. The compound demonstrated selective cytotoxicity towards K562 cells while sparing normal cells, indicating a favorable therapeutic index . The mechanism involved ROS generation leading to apoptosis, confirmed by increased caspase activity.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one have been shown to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6, which are crucial in the pathogenesis of chronic inflammatory diseases like osteoarthritis .

Antioxidant Effects

The antioxidant activity of benzofuran derivatives is another area of interest. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders . The hydroxyl group in the structure may play a critical role in enhancing this activity.

Alkaline Phosphatase Inhibition

Recent studies have identified related benzofuran compounds as potent inhibitors of alkaline phosphatase (AP), an enzyme involved in various physiological processes including bone mineralization . The structure–activity relationship (SAR) analysis indicates that modifications to the benzofuran scaffold can significantly enhance inhibitory potency against AP.

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions under microwave irradiation with clay catalysts . This method not only improves yield but also reduces reaction time, making it an efficient synthetic route.

Case Studies

Properties

IUPAC Name |

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-4-10-22(11-5-2)13-17-18(23)9-8-16-20(24)19(26-21(16)17)12-15-7-6-14(3)25-15/h6-9,12,23H,4-5,10-11,13H2,1-3H3/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAACRBITVZNKC-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(O3)C)/C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.